1-(2,2-Diethoxyethoxy)-2-fluorobenzene
Overview
Description
1-(2,2-Diethoxyethoxy)-2-fluorobenzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 2,2-diethoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-diethoxyethoxy)-2-fluorobenzene typically involves the reaction of 2-fluorophenol with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 2-fluorophenol reacts with the ethoxy group of 2,2-diethoxyethanol to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diethoxyethoxy)-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, yielding a non-fluorinated benzene derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases or catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-(2,2-Diethoxyethoxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: The compound can be utilized in the development of fluorescent probes and imaging agents due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: It finds applications in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2,2-diethoxyethoxy)-2-fluorobenzene exerts its effects is primarily through its interactions with molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(2,2-Diethoxyethoxy)toluene: Similar in structure but with a methyl group instead of a fluorine atom.
2-Methoxyethanol: A glycol ether with similar solubility properties but lacking the aromatic ring and fluorine substitution.
Uniqueness: 1-(2,2-Diethoxyethoxy)-2-fluorobenzene is unique due to the presence of both the fluorine atom and the 2,2-diethoxyethoxy group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2,2-diethoxyethoxy)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO3/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAGZJIIKHPNPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=CC=C1F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724374 | |
Record name | 1-(2,2-Diethoxyethoxy)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-61-6 | |
Record name | 1-(2,2-Diethoxyethoxy)-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,2-Diethoxyethoxy)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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